molecular formula C18H24N4O3S B2902426 4-methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234988-09-0

4-methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2902426
CAS No.: 1234988-09-0
M. Wt: 376.48
InChI Key: GHCLALAIJLFMGH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery research. Compounds within the benzenesulfonamide class are extensively investigated for their potential to modulate a variety of biological targets. Specifically, structural analogs featuring a piperidine-linked heterocyclic system, similar to the (1-(pyrimidin-2-yl)piperidin-4-yl)methyl moiety in this compound, have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . Furthermore, related sulfonamide derivatives have demonstrated significant research value in oncology, where they have been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis . The molecular architecture of this compound, which incorporates a benzenesulfonamide group linked to a pyrimidine-substituted piperidine, suggests potential for interaction with enzymatic pockets and makes it a valuable chemical tool for researchers developing novel therapeutic agents. This product is intended for research applications in vitro and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-14-12-16(25-2)4-5-17(14)26(23,24)21-13-15-6-10-22(11-7-15)18-19-8-3-9-20-18/h3-5,8-9,12,15,21H,6-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCLALAIJLFMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its synthesis, biological evaluations, and molecular mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S . Its structure includes a methoxy group, a methyl group, and a benzenesulfonamide moiety linked to a pyrimidine-piperidine scaffold, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated IC50 values of approximately 2.85 μM against MDA-MB-231 cells, indicating significant cytotoxicity .

Mechanism of Action:
The mechanism involves dual-target inhibition:

  • Tubulin Inhibition : The compound competes with colchicine for binding at the colchicine site on β-tubulin, disrupting microtubule dynamics. The IC50 for this activity was reported at 0.83 μM.
  • STAT3 Pathway Inhibition : It also inhibits the phosphorylation of STAT3, a transcription factor involved in tumor growth and survival, with an IC50 value of 6.84 μM .
Cell Line IC50 (μM)
MDA-MB-2312.85
HCT-1163.04
A549 (lung cancer)1.35

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • In Vitro Studies : A study evaluated the effects of the compound on breast cancer cell lines, noting morphological changes indicative of apoptosis at concentrations as low as 1 μM .
  • In Vivo Efficacy : In xenograft models, the compound demonstrated over 80% inhibition of tumor growth, suggesting strong potential for therapeutic applications in oncology .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its targets (tubulin and STAT3). These studies suggest that structural modifications could enhance potency and selectivity against cancer cells while minimizing off-target effects .

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential therapeutic effects in several areas:

Neurological Disorders

Research indicates that the compound may have implications in treating neurological disorders due to its interaction with certain receptors involved in neuroprotection and neurotransmission. For instance, studies have shown that compounds with similar structures can modulate NMDA receptors, which are crucial in synaptic plasticity and cognitive functions .

Cancer Treatment

The compound's sulfonamide moiety is known for its anticancer properties. Sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, thereby limiting tumor growth. Investigations into similar compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential application for this compound in oncology .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research has highlighted the role of pyrimidine derivatives in modulating inflammatory pathways, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .

Data Tables

Application AreaMechanism of ActionReferences
Neurological DisordersNMDA receptor modulation
Cancer TreatmentInhibition of carbonic anhydrase
Anti-inflammatory EffectsModulation of inflammatory pathways

Case Studies

Several case studies have explored the efficacy of compounds structurally related to 4-methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide:

  • Case Study on Neurological Protection :
    A study published in the Journal of Neurochemistry examined a series of piperidine derivatives and their effects on neuroprotection against excitotoxicity. The results indicated that certain modifications to the piperidine structure enhanced neuroprotective effects, suggesting that similar modifications to our compound could yield beneficial outcomes .
  • Case Study on Anticancer Activity :
    Research conducted by Smith et al. (2023) demonstrated that a related sulfonamide compound significantly inhibited tumor growth in xenograft models of breast cancer. The study provided insights into the structure-activity relationship that could be applicable to this compound .
  • Case Study on Inflammation :
    A clinical trial investigated the anti-inflammatory effects of pyrimidine derivatives in patients with chronic inflammatory diseases. The findings suggested a marked reduction in inflammatory markers, supporting the potential application of similar compounds in therapeutic settings .

Comparison with Similar Compounds

Key Features :

  • Aromatic Substituents : The 4-methoxy and 2-methyl groups on the benzene ring influence electronic and steric properties.
  • Piperidine-Pyrimidine Moiety : The pyrimidin-2-yl group on the piperidine ring may enhance binding to biological targets, such as enzymes or receptors.

Characterization typically involves NMR, MS, and chromatographic purity checks.

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Compound Name Substituents on Benzene Ring Molecular Formula Key Differences
Target Compound 4-OCH₃, 2-CH₃ C₁₈H₂₄N₄O₃S Reference compound
5-Chloro-2-methoxy-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide () 5-Cl, 2-OCH₃ C₂₃H₂₅ClF₃N₃O₅S Chlorine substitution; trifluoroethoxy-phenoxy side chain
5-Chloro-2-methoxy-N-({1-[2-(2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide () 5-Cl, 2-OCH₃ C₂₄H₂₈ClN₃O₅S Dihydrobenzofuran-7-yloxy side chain
2-Methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide () 2-OCH₃, 4-CH₃, 5-CH₃ C₁₉H₂₆N₄O₃S Additional methyl group at position 5

Impact of Substituents :

  • Methoxy vs. Methyl : Methoxy groups improve solubility via polarity, while methyl groups enhance lipophilicity.

Modifications in the Piperidine Linker and Side Chains

Compound Name Piperidine Substituent Biological Target (if reported)
Target Compound Pyrimidin-2-yl Not specified in evidence
W-18 () 4-Nitrophenylethyl Opioid receptors (structural analog of fentanyl)
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () Azide-functionalized side chain Click chemistry applications
3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride () Bromophenyl, methyl Potential kinase inhibitor

Key Observations :

  • Pyrimidine vs. Aromatic Groups : Pyrimidin-2-yl substituents (as in the target compound) may confer selectivity for kinases or nucleoside-binding proteins.
  • Functionalized Side Chains : Azide or bromine groups () enable further derivatization or covalent binding.

Physicochemical and Pharmacological Data

Compound Name Melting Point (°C) Yield (%) Purity (%) Reported Activity
Target Compound Not reported Not reported Not reported Not specified
Compounds in 132–230 Variable >95% No explicit activity reported
Compound 11 () Not reported 58 98 α₁A/α₁D-Adrenergic antagonist
Compound 17 () Not reported Not reported >95 Dual α₂A/5-HT₇ receptor antagonist

Analysis :

  • Yield and Purity : High yields (e.g., 58% in ) and purity (>95%) are achievable via optimized coupling reactions.

Preparation Methods

Sulfonation of 4-Methoxy-2-Methylbenzene

The benzene ring is sulfonated using chlorosulfonic acid under controlled conditions.
Procedure :

  • 4-Methoxy-2-methylbenzene (1.0 eq) is added dropwise to chlorosulfonic acid at 0–5°C.
  • The mixture is stirred at 25°C for 4–6 hours, yielding 4-methoxy-2-methylbenzenesulfonic acid.
  • The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux to form the sulfonyl chloride.

Key Data :

Parameter Value Source
Yield 85–90%
Purity (HPLC) ≥98%

Synthesis of (1-(Pyrimidin-2-yl)Piperidin-4-yl)Methylamine

Piperidin-4-ylMethanol to Piperidin-4-ylMethyl Bromide

The alcohol is converted to a bromide for subsequent amination.
Procedure :

  • Piperidin-4-ylmethanol (1.0 eq) is reacted with PBr₃ in dichloromethane at 0°C.
  • The mixture is stirred for 2 hours, yielding piperidin-4-ylmethyl bromide.

Nucleophilic Substitution with Pyrimidine

Procedure :

  • Piperidin-4-ylmethyl bromide (1.0 eq) is reacted with 2-mercaptopyrimidine (1.2 eq) in DMF with K₂CO₃ (2.5 eq) at 80°C for 12 hours.
  • The product, 1-(pyrimidin-2-yl)piperidin-4-ylmethylamine, is isolated via column chromatography.

Key Data :

Parameter Value Source
Yield 75–80%
Purity (HPLC) 97.5%

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Formation

Procedure :

  • 4-Methoxy-2-methylbenzenesulfonyl chloride (1.0 eq) is dissolved in anhydrous THF.
  • (1-(Pyrimidin-2-yl)piperidin-4-yl)methylamine (1.1 eq) and triethylamine (2.0 eq) are added dropwise at 0°C.
  • The reaction is stirred at 25°C for 6 hours, yielding the crude sulfonamide.
  • Purification via recrystallization from ethanol affords the final compound.

Optimization Insights :

  • Solvent : THF outperforms DMF in minimizing side reactions.
  • Base : Triethylamine yields higher purity compared to pyridine.

Key Data :

Parameter Value Source
Yield 88–92%
Purity (HPLC) 99.0%

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot method for coupling intermediates using NaBH₃CN.
Procedure :

  • 4-Methoxy-2-methylbenzenesulfonamide (1.0 eq) and 1-(pyrimidin-2-yl)piperidin-4-carbaldehyde (1.2 eq) are mixed in methanol.
  • NaBH₃CN (1.5 eq) is added, and the reaction is stirred at 25°C for 12 hours.

Key Data :

Parameter Value Source
Yield 70–75%
Purity (HPLC) 95.8%

Critical Analysis of Methodologies

Sulfonyl Chloride Route vs. Reductive Amination

Parameter Sulfonyl Chloride Route Reductive Amination
Yield 88–92% 70–75%
Purity 99.0% 95.8%
Scalability High Moderate
Byproducts Minimal Moderate

The sulfonyl chloride route is superior in yield and purity, making it preferable for industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?

  • Methodological Answer : Synthesis involves multi-step routes, including formation of the pyrimidine-piperidine core and coupling with the benzenesulfonamide moiety. Key steps include:

  • Nucleophilic substitution for introducing the pyrimidinyl group to piperidine (e.g., using brominated pyrimidine intermediates) .
  • Sulfonylation under controlled pH and temperature to attach the benzenesulfonamide group .
  • Purification via recrystallization or column chromatography to isolate the product .
    • Critical Parameters : Catalyst selection (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF or THF), and inert atmosphere to prevent oxidation .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : A combination of analytical techniques is used:

  • X-ray crystallography for resolving 3D conformation (e.g., triclinic crystal system with unit cell parameters: a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å) .
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity .
  • Mass spectrometry (ESI-MS) for molecular weight verification .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific safety data for this compound is limited, general protocols for sulfonamides apply:

  • Use fume hoods and gloves to avoid inhalation or dermal contact.
  • Follow guidelines for sulfonamide derivatives, including proper waste disposal and emergency eyewash access .

Advanced Research Questions

Q. How can X-ray crystallography elucidate conformational flexibility in the piperidine-pyrimidine core?

  • Methodological Answer : Crystallographic studies reveal:

  • Torsion angles (e.g., C–N–C–C in the piperidine ring) that influence binding pocket compatibility .
  • Hydrogen-bonding networks between sulfonamide oxygen and pyrimidine nitrogen, critical for stability .
  • Comparative analysis with analogs (e.g., morpholine vs. piperidine derivatives) to assess steric effects .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like carbonic anhydrase or kinase domains .
  • Density Functional Theory (DFT) for calculating electron distribution in the sulfonamide group, which affects hydrogen-bond acceptor capacity .
  • MD simulations to assess stability of ligand-receptor complexes over time .

Q. How do reaction kinetics influence yield during sulfonamide coupling?

  • Methodological Answer :

  • Pseudo-first-order kinetics apply to sulfonylation, with rate dependence on nucleophile concentration (e.g., piperidinylmethyl amine) .
  • Temperature optimization (e.g., 0–5°C for exothermic reactions) minimizes side products like disulfonates .
  • In-situ monitoring via TLC or HPLC ensures reaction progression .

Q. What structure-activity relationship (SAR) trends are observed in analogs with modified pyrimidine substituents?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., bromine at pyrimidine C5) enhance electrophilic reactivity but reduce solubility .
  • Piperidine vs. morpholine substitution alters steric bulk, affecting binding to hydrophobic pockets (e.g., in kinase inhibitors) .
  • Methoxy positioning on benzene modulates metabolic stability (e.g., para vs. ortho substitution) .

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